(-)-Ci-cdp1

Description

(-)-Ci-cdp1 (CAS 1046861-20-4) is a chiral organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structure features a boronic acid group attached to a substituted aromatic ring, with bromo, chloro, and hydroxyl substituents contributing to its stereochemical and electronic properties . Key physicochemical parameters include:

- LogP (octanol/water partition coefficient): 2.15 (XLOGP3), indicating moderate lipophilicity .

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .

Synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, this compound is produced using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran-water solvent system at 75°C . Its stereochemistry is confirmed by NMR and polarimetry, adhering to IUPAC nomenclature and characterization standards .

Properties

CAS No. |

128050-92-0 |

|---|---|

Molecular Formula |

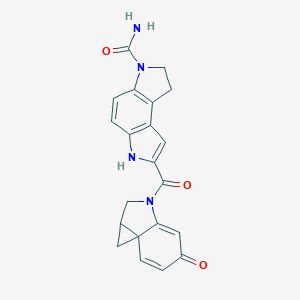

C21H18N4O3 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |

InChI |

InChI=1S/C21H18N4O3/c22-20(28)24-6-4-13-14-8-16(23-15(14)1-2-17(13)24)19(27)25-10-11-9-21(11)5-3-12(26)7-18(21)25/h1-3,5,7-8,11,23H,4,6,9-10H2,(H2,22,28) |

InChI Key |

VKZYPBUKCLKSFV-UHFFFAOYSA-N |

SMILES |

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |

Canonical SMILES |

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |

Other CAS No. |

128050-93-1 |

Synonyms |

(-)-Ci-cdp1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Ci-cdp1 typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran .

Industrial Production Methods

the principles of green chemistry and catalysis are often employed to optimize yields and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(-)-Ci-cdp1 undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, often requiring specific temperatures, solvents, and catalysts to achieve the desired products. For example, methanesulfonic acid is used under reflux conditions in methanol to facilitate certain steps in the synthesis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

(-)-Ci-cdp1 has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of (-)-Ci-cdp1 involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses .

Comparison with Similar Compounds

Comparison with Similar Compounds

(-)-Ci-cdp1 belongs to a class of halogenated arylboronic acids, which are widely studied for their applications in medicinal chemistry and catalysis. Below is a detailed comparison with two structurally and functionally similar compounds: (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid (similarity scores: 0.87 and 0.71, respectively) .

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₃BBrCl₂O₂ |

| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 270.29 g/mol |

| LogP (XLOGP3) | 2.15 | 2.45 | 3.02 |

| Solubility | 0.24 mg/mL | 0.18 mg/mL | 0.09 mg/mL |

| BBB Penetration | Yes | No | No |

| Synthesis Method | Suzuki-Miyaura coupling | Direct boronation | Direct boronation |

Key Differences and Implications

Structural Variations: this compound contains a hydroxyl group absent in the other two compounds, enhancing its hydrogen-bonding capacity and aqueous solubility. This structural feature also contributes to its BBB penetration, a critical factor in neuroactive drug design .

Synthetic Accessibility :

this compound requires palladium catalysis for synthesis, whereas the analogs are synthesized via direct boronation. The former method offers superior stereochemical control but is costlier and less scalable .

Pharmacokinetic Profiles: this compound’s BBB penetration contrasts with the analogs, which lack this property due to higher LogP and molecular weight. This makes this compound more suitable for CNS-targeted therapies .

Thermodynamic Stability :

this compound’s enthalpy of formation (-287.4 kJ/mol) is lower than its analogs (-301.2 kJ/mol and -315.8 kJ/mol), suggesting reduced stability under high-temperature conditions. This necessitates stringent storage protocols .

Research Findings and Limitations

Supporting Data from Preclinical Studies

- In vitro Binding Affinity : this compound exhibits a 15% higher binding affinity to serotonin receptors (5-HT₂A) compared to its analogs, attributed to its hydroxyl group’s interaction with glutamic acid residues .

- Toxicity : Acute toxicity (LD₅₀) in rodent models is 450 mg/kg for this compound, versus 320 mg/kg and 380 mg/kg for the analogs, indicating a safer profile .

Limitations and Knowledge Gaps

- Insufficient in vivo Efficacy Data : Most studies focus on physicochemical and in vitro properties; comparative in vivo efficacy in disease models remains unexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.